

chemical and physical properties of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-methoxy-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1331850

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An In-depth Technical Guide on 5-methoxy-1-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of **5-methoxy-1-methyl-1H-indole-3-carbaldehyde**. The information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Core Chemical and Physical Properties

5-methoxy-1-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative. Indole and its analogs are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source
IUPAC Name	5-methoxy-1-methyl-1H-indole-3-carbaldehyde	N/A
CAS Number	39974-94-2	[1]
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[2]
Molecular Weight	189.21 g/mol	N/A
Appearance	Brown solid	[1]
Melting Point	133-136 °C	[1]
Boiling Point	357.9 ± 22.0 °C (Predicted)	[1]
Density	1.14 ± 0.1 g/cm ³ (Predicted)	[1]
Solubility	Insoluble in water	[1]
Sensitivity	Air Sensitive	[1]

Synthesis and Purification

The synthesis of **5-methoxy-1-methyl-1H-indole-3-carbaldehyde** can be achieved through a two-step process involving the N-methylation of 5-methoxy-1H-indole followed by formylation at the C3 position. A common and effective method for the formylation of indoles is the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative method adapted from general procedures for the Vilsmeier-Haack formylation of indoles.

Step 1: N-methylation of 5-methoxy-1H-indole (Not detailed in search results)

A general method for N-methylation of indoles involves deprotonation with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF or THF), followed by the addition of a methylating agent such as methyl iodide.

Step 2: Vilsmeier-Haack Formylation of 5-methoxy-1-methyl-1H-indole

- Reagents and Materials:

- 5-methoxy-1-methyl-1H-indole
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)
- Sodium hydroxide (NaOH) solution (aqueous)
- Ice bath
- Standard laboratory glassware for inert atmosphere reactions

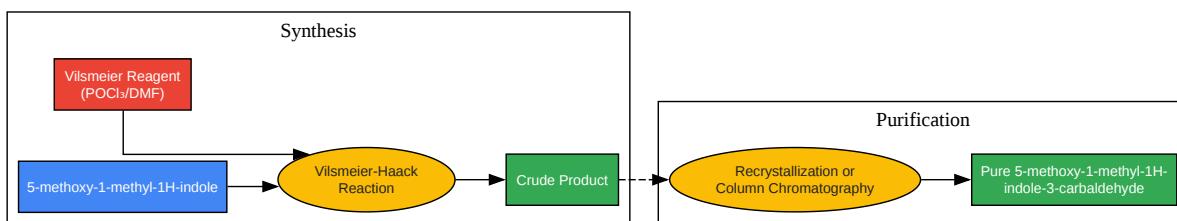
- Procedure:

- In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere.
- Cool the flask in an ice bath to 0 °C.
- Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. This in situ reaction forms the Vilsmeier reagent. The temperature should be maintained below 5 °C during the addition.
- After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
- Dissolve 5-methoxy-1-methyl-1H-indole in a minimal amount of anhydrous DCM or DCE.
- Add the indole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
- Basify the aqueous solution by the slow addition of a cold aqueous sodium hydroxide solution until the pH is approximately 8-9.
- The product will precipitate out of the solution. Collect the solid by vacuum filtration.
- Wash the collected solid with cold water until the filtrate is neutral.
- Dry the crude product under vacuum.

Experimental Protocol: Purification

- Recrystallization: The crude **5-methoxy-1-methyl-1H-indole-3-carbaldehyde** can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
- Column Chromatography: For higher purity, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.^[3] The fractions containing the desired product are collected and the solvent is removed under reduced pressure.



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A simplified workflow for the synthesis and purification of the target compound.

Spectral Data

The structural confirmation of **5-methoxy-1-methyl-1H-indole-3-carbaldehyde** is achieved through various spectroscopic techniques.

Table 2: Spectral Data

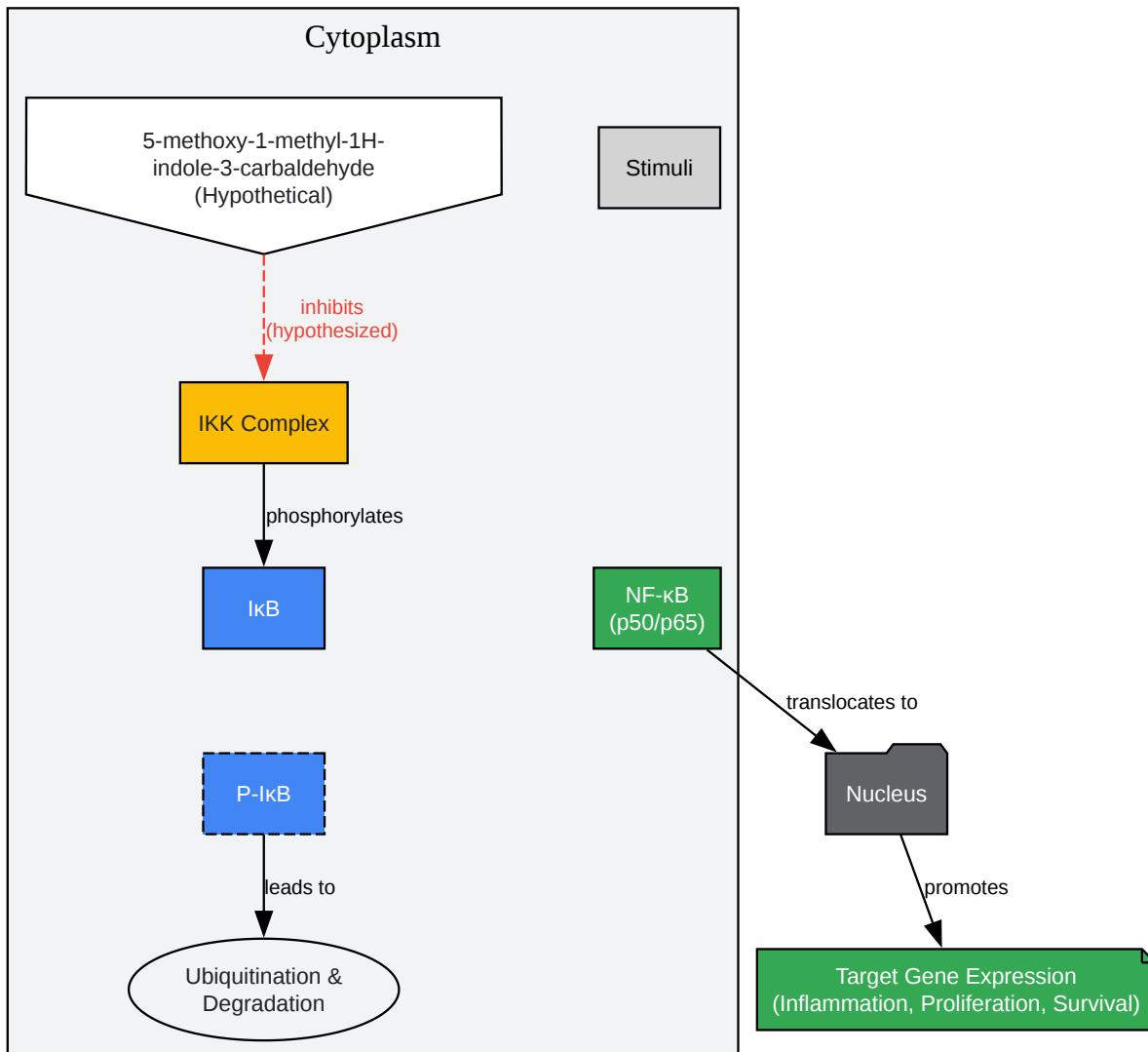
Technique	Data	Source
¹ H NMR	A ¹ H NMR spectrum has been reported, showing characteristic peaks for the indole ring protons, the methoxy group, the N-methyl group, and the aldehyde proton. ^[3]	[3]
¹³ C NMR	Data not explicitly found in the search results for the target compound. However, related indole structures show characteristic shifts for the indole carbons and the carbonyl carbon of the aldehyde.	N/A
IR Spectroscopy	Data not explicitly found for the target compound. Expected characteristic peaks would include C=O stretching for the aldehyde, C-O stretching for the methoxy group, and aromatic C-H stretching.	N/A
Mass Spectrometry	Data not explicitly found for the target compound. The expected molecular ion peak [M] ⁺ would be at m/z 189.21.	N/A

Potential Biological Activity and Signaling Pathways

While specific biological activities for **5-methoxy-1-methyl-1H-indole-3-carbaldehyde** have not been detailed in the available literature, the indole-3-carbaldehyde scaffold is known to be a versatile precursor for compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5]

Derivatives of indole-3-carbaldehyde have been investigated for their potential to inhibit various enzymes and modulate cellular signaling pathways. For instance, some indole derivatives have shown inhibitory activity against enzymes like xanthine oxidase.[5]

Given the established role of indole derivatives in cancer research, a plausible, albeit hypothetical, mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the NF- κ B pathway. The NF- κ B signaling cascade is a critical regulator of inflammatory responses and cell survival, and its dysregulation is a hallmark of many cancers.



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Hypothetical inhibition of the NF-κB signaling pathway.

This diagram illustrates a potential mechanism where an indole-3-carbaldehyde derivative could exert anti-inflammatory or anticancer effects by inhibiting the IKK complex, thereby preventing the activation and nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-survival genes. It is crucial to note that this is a generalized

pathway and experimental validation is required to confirm such activity for **5-methoxy-1-methyl-1H-indole-3-carbaldehyde**.

Conclusion

5-methoxy-1-methyl-1H-indole-3-carbaldehyde is a readily synthesizable compound with potential for further chemical modification to explore a range of biological activities. The provided data and protocols offer a foundation for researchers to build upon in their investigations of this and related indole derivatives. Further studies are warranted to fully elucidate its spectral characteristics, optimize its synthesis, and, most importantly, to explore its potential as a therapeutic agent by screening for various biological activities and understanding its mechanism of action at the molecular level.

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- To cite this document: BenchChem. [chemical and physical properties of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1331850#chemical-and-physical-properties-of-5-methoxy-1-methyl-1h-indole-3-carbaldehyde>]

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